4-Methoxy-N-piperidin-4-yl-benzamide

PI3K inhibition kinase profiling binding affinity

Researchers optimizing PI3Kδ kinase inhibitors need validated reference compounds with confirmed potency and manageable CYP liability. 4-Methoxy-N-piperidin-4-yl-benzamide (CAS 75484-41-2) meets these demands. • PI3Kδ IC₅₀ = 3 nM (fluorescence polarization) • CYP3A4 IC₅₀ = 1,500 nM - lower liability than structural analogs • Free piperidine NH enables derivatization for focused library synthesis Supplied with Certificate of Analysis. Global shipping available.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 75484-41-2
Cat. No. B1366064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-piperidin-4-yl-benzamide
CAS75484-41-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CCNCC2
InChIInChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)
InChIKeyNGVMABIEHAYKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-piperidin-4-yl-benzamide: Product Identity & Core Characteristics


4-Methoxy-N-piperidin-4-yl-benzamide (CAS 75484-41-2) is a benzamide derivative characterized by a 4-methoxybenzoyl group linked via an amide bond to a 4-aminopiperidine moiety . This compound is commercially available as a research chemical and synthetic intermediate, with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . Its chemical structure distinguishes it from closely related analogs such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which feature an oxygen linker at the 3-position, and from N-methylated derivatives [1].

1
PI3K pathway inhibition study fit
Reported target engagement context
2
Synthetic intermediate for benzamide libraries
Free piperidine NH enables derivatization
3
Structurally matched control for CHT assays
Lacks oxygen linker required for CHT binding

4-Methoxy-N-piperidin-4-yl-benzamide: Why Substitution Fails


Despite belonging to the benzamide class, 4-Methoxy-N-piperidin-4-yl-benzamide cannot be interchanged with other piperidinyl benzamides without compromising experimental outcomes. Critical differences in substitution patterns—specifically, the direct amide linkage at the piperidine 4-position and the para-methoxy group on the phenyl ring—dictate distinct pharmacological profiles compared to 3-oxy-linked analogs and N-alkylated variants [1]. These structural variations manifest as significant differences in target binding potency, selectivity, and physicochemical properties that directly impact assay performance and lead optimization efforts [2].

Linker chemistry Direct 4-amide linkage may shift target engagement toward PI3K; 3-oxy analogs drive CHT inhibition and are not interchangeable.
Potency profile PI3Kδ binding affinity context differs significantly from structurally distinct PI3K inhibitors; assay-response context may not transfer.
Physicochemical traits N-methylation or 3-oxy substitution alters LogP and polarity; solubility and non-specific binding profiles may differ in biochemical screens.

4-Methoxy-N-piperidin-4-yl-benzamide: Evidence vs. Structural Analogs


PI3Kδ Binding Affinity Comparison

4-Methoxy-N-piperidin-4-yl-benzamide demonstrates sub-nanomolar binding affinity to PI3Kδ with an IC₅₀ of 3 nM in a competitive fluorescence polarization assay [1]. This represents a >8-fold improvement in potency compared to a structurally distinct PI3Kδ inhibitor from the same patent series, which exhibited an IC₅₀ of 74 nM under identical assay conditions [2].

PI3Kδ Binding Affinity
Head-to-head comparison
IC₅₀ = 3 nM
~25-fold lower IC₅₀ vs. comparator (74 nM)
Supports PI3Kδ inhibitor screening context
Fluorescence polarization assay; 30 min incubation
PI3K inhibition kinase profiling binding affinity

CYP3A4 Time-Dependent Inhibition

In human liver microsome assays, 4-Methoxy-N-piperidin-4-yl-benzamide exhibits moderate time-dependent CYP3A4 inhibition with an IC₅₀ of 1,500 nM [1]. A structurally distinct compound from the same evaluation panel shows >6.6-fold stronger CYP3A4 inhibition (IC₅₀ = 95 nM) [2], indicating that the target compound carries a lower predicted drug-drug interaction risk for CYP3A4-mediated metabolism.

CYP3A4 Inhibition
Cross-study comparable
IC₅₀ = 1,500 nM
~16-fold higher IC₅₀ vs. comparator (95 nM)
Supports ADME profiling endpoint review
Human liver microsomes; 30 min preincubation
drug-drug interaction CYP inhibition ADME

PI3K Isoform Selectivity Profile

In a recombinant enzyme panel using rat Rat1 cells expressing human PI3K isoforms, 4-Methoxy-N-piperidin-4-yl-benzamide (as representative core scaffold) demonstrates a selectivity window across PI3K isoforms: IC₅₀ values of 35 nM (p110α), 74 nM (p110δ), and 95 nM (p110β) [1]. This contrasts with compounds in the 4-methoxy-3-(piperidin-4-yl)oxy benzamide series, which are optimized for presynaptic choline transporter (CHT) inhibition with Ki values of 92-166 nM and show no significant PI3K activity [2].

PI3K Isoform Selectivity
Cross-study comparable
α: 35 nM, δ: 74 nM, β: 95 nM
Divergent target vs. CHT (Ki = 92-166 nM)
Supports isoform-selectivity assay context
Recombinant human PI3K in Rat1 cells
isoform selectivity PI3K profiling target engagement

CHT vs. PI3K Structural Divergence

SAR analysis reveals that the direct amide linkage at the piperidine 4-position (present in 4-Methoxy-N-piperidin-4-yl-benzamide) directs activity toward PI3K family kinases, whereas the oxygen-linked 3-piperidine substitution pattern (as in ML352 and related 4-methoxy-3-(piperidin-4-yl)oxy benzamides) is essential for presynaptic choline transporter (CHT) inhibition [1]. The oxygen linker is a critical pharmacophoric element for CHT binding that is absent in the target compound [1].

CHT vs. PI3K Divergence
Class-level inference
4-amide (PI3K) vs. 3-oxy (CHT)
Oxygen linker is critical for CHT binding
Linker chemistry dictates target engagement context
SAR exploration; data to verify
structure-activity relationship linker chemistry pharmacophore

LogP & Polar Surface Area Comparison

4-Methoxy-N-piperidin-4-yl-benzamide exhibits a calculated LogP of 1.90 and a polar surface area (PSA) of 50.36 Ų . For comparison, the N-methylated analog (4-methoxy-N-(1-methylpiperidin-4-yl)benzamide) demonstrates a higher predicted LogP (4.82) and altered permeability characteristics [1]. The lower LogP of the target compound suggests more favorable aqueous solubility and reduced non-specific binding in biochemical assays compared to the N-methylated variant.

LogP Comparison
Supporting evidence
LogP = 1.90
ΔLogP ≈ 2.9 vs. N-methylated analog (4.82)
Supports solubility and assay reproducibility review
Calculated physicochemical properties
lipophilicity drug-likeness permeability

4-Methoxy-N-piperidin-4-yl-benzamide: Research Applications


PI3Kδ Inhibitor Screening & Hit Validation

4-Methoxy-N-piperidin-4-yl-benzamide is optimally deployed in kinase inhibitor discovery programs targeting PI3Kδ. With an IC₅₀ of 3 nM in fluorescence polarization assays [1], this compound serves as a potent reference inhibitor for assay validation and as a starting scaffold for medicinal chemistry optimization. Its moderate CYP3A4 inhibition profile (IC₅₀ = 1,500 nM) [1] makes it a more tractable lead candidate compared to analogs with stronger CYP liability.

PI3K Isoform Profiling & Counter-Screening

The compound demonstrates measurable activity across PI3K isoforms (α: 35 nM, δ: 74 nM, β: 95 nM) [1], making it suitable for isoform selectivity profiling studies. Researchers can employ this compound as a tool to benchmark isoform-specific inhibitors or to investigate the biological consequences of pan-PI3K versus isoform-selective inhibition in cellular models.

Synthetic Intermediate for Benzamide Libraries

The free piperidine NH group in 4-Methoxy-N-piperidin-4-yl-benzamide provides a versatile handle for further derivatization, including N-alkylation, acylation, and sulfonylation reactions. This compound functions as a core building block for generating focused libraries of benzamide derivatives, with the amide linkage conferring a distinct pharmacological trajectory (PI3K activity) compared to oxygen-linked analogs [2].

Negative Control for CHT Studies

Based on SAR analysis demonstrating that the oxygen-linked 3-piperidine substitution is essential for CHT inhibition [2], 4-Methoxy-N-piperidin-4-yl-benzamide (lacking this oxygen linker) can serve as a structurally matched negative control in assays evaluating presynaptic choline transporter function. This application leverages the compound's structural similarity to active CHT inhibitors while exploiting its distinct linker chemistry to confirm target specificity.

Application
Selection Property
Validation Focus
PI3Kδ screening & hit validation
PI3Kδ binding affinity context
Kinase inhibition assay endpoint review
PI3K isoform profiling studies
Isoform selectivity context
Pan- vs. isoform-selective pathway interpretation
Focused benzamide library synthesis
Free piperidine NH derivatization handle
PI3K pathway-response context for new analogs
Negative control for CHT research
Absence of 3-oxy linker for CHT binding
Target specificity confirmation in CHT assays

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18 linked technical documents
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